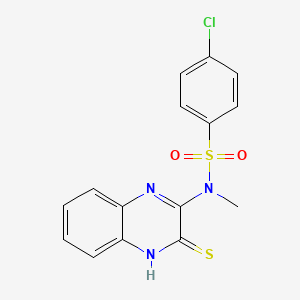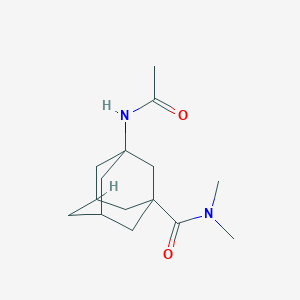![molecular formula C16H11NO5S B7458318 (Z)-2-cyano-3-[3-methoxy-4-(thiophene-2-carbonyloxy)phenyl]prop-2-enoic acid](/img/structure/B7458318.png)
(Z)-2-cyano-3-[3-methoxy-4-(thiophene-2-carbonyloxy)phenyl]prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-cyano-3-[3-methoxy-4-(thiophene-2-carbonyloxy)phenyl]prop-2-enoic acid, also known as CMTPX, is a small molecule that has gained attention in the scientific community due to its potential therapeutic benefits. CMTPX is a thiophene-containing compound that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mechanism of Action
The mechanism of action of (Z)-2-cyano-3-[3-methoxy-4-(thiophene-2-carbonyloxy)phenyl]prop-2-enoic acid is not fully understood, but it is believed to involve the inhibition of HIF-1α and the modulation of ion channel activity. HIF-1α is a transcription factor that regulates the expression of genes involved in angiogenesis, metabolism, and cell survival, among other processes. This compound has been shown to bind to HIF-1α and prevent its activity, resulting in the inhibition of tumor growth. In the brain, this compound has been shown to modulate the activity of certain ion channels, including the GABA-A receptor and the NMDA receptor, which could have implications for the treatment of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of HIF-1α activity, the modulation of ion channel activity, and the inhibition of tumor growth. In addition, this compound has been shown to have antioxidant and anti-inflammatory properties, which could have implications for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One advantage of using (Z)-2-cyano-3-[3-methoxy-4-(thiophene-2-carbonyloxy)phenyl]prop-2-enoic acid in lab experiments is its potential therapeutic benefits, specifically in the fields of cancer research and neuroscience. This compound has been shown to inhibit tumor growth and modulate ion channel activity, which could have implications for the development of new cancer therapies and treatments for neurological disorders. However, one limitation of using this compound in lab experiments is its potential toxicity and side effects, which could limit its use in clinical settings.
Future Directions
There are many future directions for the study of (Z)-2-cyano-3-[3-methoxy-4-(thiophene-2-carbonyloxy)phenyl]prop-2-enoic acid, including the development of new cancer therapies and treatments for neurological disorders. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential side effects and toxicity. Other future directions could include the development of new synthesis methods for this compound and the study of its potential applications in other fields, such as materials science and catalysis.
Synthesis Methods
The synthesis of (Z)-2-cyano-3-[3-methoxy-4-(thiophene-2-carbonyloxy)phenyl]prop-2-enoic acid has been achieved through various methods, including the Knoevenagel condensation reaction and the Suzuki-Miyaura cross-coupling reaction. The Knoevenagel condensation reaction involves the reaction of an aldehyde or ketone with a carbon nucleophile, resulting in the formation of a carbon-carbon double bond. The Suzuki-Miyaura cross-coupling reaction involves the reaction of an aryl halide with a boronic acid, resulting in the formation of an aryl-aryl bond. Both methods have been successfully used to synthesize this compound, with yields ranging from 40-80%.
Scientific Research Applications
(Z)-2-cyano-3-[3-methoxy-4-(thiophene-2-carbonyloxy)phenyl]prop-2-enoic acid has been studied for its potential applications in scientific research, specifically in the fields of cancer research and neuroscience. In cancer research, this compound has been shown to inhibit the growth of cancer cells by blocking the activity of a protein called HIF-1α, which is involved in tumor growth and survival. In neuroscience, this compound has been shown to modulate the activity of certain ion channels in the brain, which could have implications for the treatment of neurological disorders such as epilepsy.
properties
IUPAC Name |
(Z)-2-cyano-3-[3-methoxy-4-(thiophene-2-carbonyloxy)phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO5S/c1-21-13-8-10(7-11(9-17)15(18)19)4-5-12(13)22-16(20)14-3-2-6-23-14/h2-8H,1H3,(H,18,19)/b11-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZUXWSPHYFHGB-XFFZJAGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C(=O)O)OC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(/C#N)\C(=O)O)OC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-(3,5-dimethylphenyl)-3-(prop-2-en-1-yl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B7458246.png)
![(5E)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-1-(4-bromophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B7458247.png)

methanone](/img/structure/B7458275.png)






![N-(4-chlorophenyl)-2-[(4Z)-1-(2-ethylphenyl)-4-[(4-fluorophenyl)methylidene]-5-oxoimidazol-2-yl]sulfanylacetamide](/img/structure/B7458322.png)
![4-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-[(1-phenylcyclobutyl)methyl]piperazine-1-carboxamide](/img/structure/B7458324.png)
![ethyl (Z)-2-cyano-3-[4-[(4-oxo-2,6-diphenyl-1,4lambda5-oxaphosphinin-4-yl)amino]phenyl]prop-2-enoate](/img/structure/B7458329.png)